Methyl 3-chloropicolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLHANNSPRAJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571496 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-98-3 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Synthesis of Methyl 3 Chloropicolinate and Its Derivatives
Classical Synthetic Routes to Methyl 3-Chloropicolinate
The traditional approaches to synthesizing this compound primarily rely on two well-established reaction types: the esterification of a pre-chlorinated picolinic acid precursor and the direct chlorination of a picolinate (B1231196) ester.
Esterification Reactions with 3-Chloropicolinic Acid Precursors
A fundamental and widely employed method for the synthesis of this compound is the Fischer esterification of 3-chloropicolinic acid. This acid-catalyzed reaction involves heating a solution of 3-chloropicolinic acid in methanol (B129727), with a strong acid catalyst such as sulfuric acid, to facilitate the formation of the corresponding methyl ester. The reversible nature of this reaction often necessitates the use of a large excess of methanol or the removal of water to drive the equilibrium towards the product.
The precursor, 3-chloropicolinic acid, can be synthesized through methods such as the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. This hydrolysis is typically carried out under acidic conditions, for instance, by heating with sulfuric, nitric, or phosphoric acid.
A variation of this approach starts with a more heavily chlorinated precursor, such as 3,6-dichloropyridine-2-carboxylic acid. In a multi-step synthesis, this starting material can be first esterified to its methyl ester. Subsequent chemical modifications can then be performed on the pyridine (B92270) ring to yield derivatives of this compound. For example, methyl 6-bromo-3-chloropyridine-2-carboxylate can be synthesized from 3,6-dichloropyridine-2-carboxylic acid by first reacting it with hydrobromic acid in acetic acid, followed by esterification with methanol and sulfuric acid nih.gov.
| Reactant | Reagents | Product | Notes |
| 3-Chloropicolinic Acid | Methanol, Sulfuric Acid | This compound | Fischer Esterification |
| 3-Chloro-2-(trichloromethyl)pyridine | Acid (e.g., H₂SO₄) | 3-Chloropicolinic Acid | Hydrolysis |
| 3,6-Dichloropyridine-2-carboxylic Acid | 1. HBr, Acetic Acid 2. Methanol, Sulfuric Acid | Methyl 6-bromo-3-chloropyridine-2-carboxylate | Multi-step synthesis to a derivative |
Chlorination Strategies for Picolinate Esters
An alternative classical route involves the direct chlorination of a picolinate ester, such as methyl picolinate. However, achieving regioselectivity to obtain the desired 3-chloro isomer can be challenging due to the electronic nature of the pyridine ring, which tends to direct electrophilic substitution to other positions.
The direct chlorination of pyridine and its derivatives often requires harsh conditions and can lead to a mixture of chlorinated products. For instance, the vapor-phase chlorination of 3-methylpyridine at high temperatures yields a mixture of partially chlorinated derivatives google.com. While not directly applicable to methyl picolinate, this illustrates the complexities of controlling regioselectivity in pyridine chlorination.
More controlled chlorination can sometimes be achieved through the use of specific chlorinating agents and catalysts. However, detailed procedures for the direct and selective chlorination of methyl picolinate to yield this compound are not extensively reported in the literature, highlighting a gap in classical synthetic methodologies.
Modern and Green Chemistry Approaches in Synthesis
In recent years, a significant focus in chemical synthesis has been the development of more efficient, selective, and environmentally benign methods. This has led to the exploration of catalytic and regioselective approaches for the functionalization of pyridine rings.
Catalytic Methods for Pyridine Ring Functionalization
Modern synthetic chemistry is increasingly reliant on catalytic methods to achieve transformations that are difficult or inefficient using classical approaches. The C-H functionalization of pyridines has emerged as a powerful tool for the direct introduction of various substituents, including halogens, onto the pyridine ring nih.govnih.govbeilstein-journals.org.
While specific catalytic methods for the direct 3-chlorination of methyl picolinate are not yet well-established, the broader field of pyridine C-H functionalization offers promising avenues for future development. These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds, potentially offering a more direct and atom-economical route to this compound.
Stereoselective and Regioselective Synthesis of this compound Analogues
The principles of modern organic synthesis also extend to the preparation of analogues of this compound with precise control over the arrangement of atoms in three-dimensional space (stereoselectivity) and the position of functional groups (regioselectivity).
For instance, the regioselective halogenation of quinoline (B57606) derivatives, which share a similar heterocyclic core with pyridines, has been achieved using metal-free methods under mild conditions rsc.org. Such approaches, if adapted to the picolinate system, could provide highly selective pathways to 3-chloro substituted compounds. The development of these advanced synthetic methods is crucial for creating novel analogues of this compound for various research applications.
Synthesis of Advanced Derivatives for Specific Research Applications
This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The functional groups on the pyridine ring and the ester moiety can be readily modified to create a diverse library of derivatives.
For example, a series of novel diamino phenyl chloropicolinate amides, ureas, and thiourea (B124793) derivatives have been synthesized starting from a derivative of this compound nih.gov. These compounds were prepared by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, isocyanates, and isothiocyanates. Such derivatives are being investigated for their potential biological activities nih.gov.
The ability to synthesize a wide range of these advanced derivatives is critical for structure-activity relationship studies and the development of new molecules with tailored properties.
Chloropicolinate Amides and Urea (B33335) Derivatives
The transformation of the methyl ester group of chloropicolinates into amide and urea functionalities is a common and effective strategy for creating new chemical entities with potential biological activity. These derivatives are often synthesized through standard acylation and related reactions.
A notable example involves the synthesis of a series of novel diamino phenyl chloropicolinate carboxamides, as well as related urea and thiourea derivatives. The general synthetic approach begins with a substituted chloropicolinate core, which is then coupled with various acid chlorides or isocyanates/isothiocyanates to yield the desired amide or urea/thiourea products, respectively.
In a specific synthetic route, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate serves as a key intermediate. The primary amino group on the phenyl ring of this starting material is selectively acylated using a range of acid chlorides in dichloromethane (DCM) at low temperatures (10–20 °C), followed by stirring at room temperature. This straightforward method, after aqueous workup with sodium bicarbonate and purification by column chromatography, affords the corresponding amide derivatives in good yields.
Similarly, the synthesis of urea and thiourea derivatives is achieved by reacting the same amino-functionalized chloropicolinate intermediate with appropriate isocyanates and isothiocyanates. These reactions provide a facile route to a diverse library of chloropicolinate-based ureas and thioureas. The structures of all synthesized compounds are typically confirmed through comprehensive spectroscopic analysis, including 1H and 13C NMR, as well as high-resolution mass spectrometry.
Integration into Complex Heterocyclic Scaffolds
The chemical scaffold of this compound is a valuable starting point for the construction of more elaborate fused heterocyclic systems. The strategic placement of the chlorine atom and the methyl ester group allows for their participation in cyclization and annulation reactions, leading to the formation of novel polycyclic structures. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their often-favorable biological and photophysical properties.
While direct, singular examples of this compound being the exclusive starting material for complex heterocyclic systems can be specific to proprietary industrial processes, the principles of its integration can be understood from established synthetic routes for analogous structures like thieno[2,3-b]pyridines and furo[2,3-b]pyridines. The reactivity of the chloropicolinate core is central to these transformations.
For instance, the synthesis of thieno[2,3-b]pyridines often involves the reaction of a substituted 2-chloronicotinonitrile with a sulfur-containing reagent. In a related fashion, a chloropicolinate derivative can be envisioned to react with a suitable thiolate nucleophile, followed by intramolecular cyclization to form the thiophene ring fused to the pyridine core. The ester group can then be further manipulated or removed as needed.
Similarly, the construction of furo[2,3-b]pyridines can be achieved through various strategies, including palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulation. A plausible synthetic pathway starting from a chloropicolinate derivative could involve a cross-coupling reaction to introduce a side chain that can subsequently undergo an intramolecular cyclization to form the furan ring. For example, coupling with a terminal alkyne bearing a hydroxyl group could set the stage for a subsequent cyclization event.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient approach to building complex molecules. A suitably functionalized derivative of this compound could be designed to undergo a cascade cyclization, leading to the rapid assembly of a polycyclic system. These advanced synthetic strategies highlight the potential of this compound as a versatile platform for the synthesis of diverse and complex heterocyclic scaffolds.
Reactivity and Reaction Mechanisms of Methyl 3 Chloropicolinate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Methyl 3-chloropicolinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a pathway for replacing substituents on an aromatic ring. However, the position of the chloro substituent is critical to its reactivity. In chloropyridines, the general order of reactivity for SNAr is 4-chloro > 2-chloro > 3-chloro. wuxibiology.com Consequently, the chlorine atom at the 3-position of this compound is significantly less reactive towards nucleophilic displacement compared to its 2- and 4-chloro isomers.
The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the leaving group (the chloro substituent), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen helps to stabilize this intermediate. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. For 3-chloro-substituted pyridines, the negative charge of the intermediate cannot be delocalized onto the ring nitrogen, resulting in lower stability and a higher activation energy for its formation compared to 2- or 4-substituted isomers. This inherent lack of activation makes SNAr reactions at the 3-position challenging, often requiring harsh conditions such as high temperatures or the use of highly reactive nucleophiles.
Ester Hydrolysis and Transesterification Pathways
The methyl ester functional group of this compound is a primary site for reactivity, readily undergoing hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon of the ester.
Ester Hydrolysis: Hydrolysis is the conversion of the ester back to its constituent carboxylic acid (3-chloropicolinic acid) and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The mechanism is reversible.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. This process forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate salt. This reaction is effectively irreversible because the final step is an acid-base reaction where the departing methoxide deprotonates the newly formed carboxylic acid.
Transesterification: Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org This equilibrium reaction can also be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to hydrolysis, the acid protonates the carbonyl group, activating it for attack by the new alcohol molecule.
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol, generating a more potent alkoxide nucleophile (R'O⁻) which then attacks the ester's carbonyl carbon. wikipedia.org To drive the reaction to completion, the new alcohol is typically used in large excess, or the methanol by-product is removed from the reaction mixture.
| Reaction Type | Catalyst | Typical Reagents | Product |
| Hydrolysis (Saponification) | Base | NaOH, KOH in H₂O/alcohol | 3-Chloropicolinate Salt |
| Hydrolysis | Acid | H₂SO₄, HCl in H₂O | 3-Chloropicolinic Acid |
| Transesterification | Acid or Base | R'-OH, cat. H₂SO₄ or NaOR' | Alkyl 3-chloropicolinate |
Electrophilic Substitution Reactions at the Pyridine Moiety
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. The nitrogen atom deactivates the ring towards electrophilic attack, and under the strongly acidic conditions often required for EAS (e.g., nitration or halogenation), the nitrogen atom is protonated, further increasing its deactivating effect. The presence of two electron-withdrawing groups—the chloro substituent and the methoxycarbonyl group—on the this compound ring further deactivates it, making EAS reactions exceptionally difficult. nih.govnsf.gov
Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would guide the regiochemical outcome. Both the chloro and the ester groups are deactivating and meta-directing. In a pyridine ring, electrophilic attack generally favors the 3- and 5-positions. Given that the C-3 position is already substituted, any potential electrophilic attack would be directed primarily to the C-5 position.
Alternative strategies have been developed for the functionalization of pyridine rings that bypass the limitations of direct EAS. For instance, halogenation can sometimes be achieved via pyridine N-oxide intermediates, which alters the electronic properties and regioselectivity of the ring. acs.org Another approach involves a ring-opening/ring-closing sequence through Zincke imine intermediates to achieve regioselective halogenation at the 3-position of various pyridines. nsf.govthieme-connect.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chloro substituent at the 3-position of this compound serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. For a substrate like this compound, it would enable the introduction of various aryl or vinyl groups at the 3-position.
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method would transform this compound into a 3-alkynylpicolinate derivative.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction provides a route to introduce alkenyl substituents at the C-3 position of the pyridine ring.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines from primary or secondary amines and even ammonia (B1221849) equivalents. acsgcipr.orgorganic-chemistry.org Applying this reaction to this compound would allow for the introduction of a variety of amino groups at the 3-position.
The general mechanism for these catalytic cycles involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.
Transmetalation (Suzuki) or Carbopalladation (Heck) / Reductive Elimination: The second coupling partner reacts with the palladium(II) complex.
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active palladium(0) catalyst.
Table of Common Cross-Coupling Reactions for 3-Halopyridines
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C (sp²-sp²) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos | K₂CO₃, K₃PO₄ |
| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |
| Heck Reaction | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ |
Transformations of the Chloro Substituent
Beyond metal-catalyzed cross-coupling, the chloro group on this compound can undergo other transformations.
Reductive Dehalogenation: The chlorine atom can be removed and replaced with a hydrogen atom through reductive processes. A common method is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This reaction effectively converts this compound into Methyl picolinate (B1231196).
Substitution under Forcing Conditions: While classic SNAr is difficult, displacement of the chloro group can sometimes be achieved with very strong nucleophiles or under high-temperature, high-pressure conditions. In some instances, harsh chlorinating conditions can lead to the substitution of one halogen for another; for example, it has been noted that over-chlorination with reagents like thionyl chloride can replace a bromo substituent with a chloro one on a similar pyridine ring system. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)
NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 3-chloropicolinate in solution. Analysis of one-dimensional and two-dimensional spectra allows for the complete assignment of all proton, carbon, and nitrogen signals.
While comprehensive, peer-reviewed spectral assignments for this compound are not widely published, the chemical shifts and coupling constants can be reliably predicted based on established substituent effects on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom at the C3 position and the methyl ester group at the C2 position significantly influences the electronic environment of the ring, leading to distinct chemical shifts for the remaining protons and carbons.
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to the protons at positions 4, 5, and 6, and one singlet in the aliphatic region for the methyl ester protons.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.55 | Doublet (d) | J₆,₅ ≈ 4.5 Hz |
| H4 | ~7.80 | Doublet (d) | J₄,₅ ≈ 8.0 Hz |
| H5 | ~7.40 | Doublet of Doublets (dd) | J₅,₄ ≈ 8.0 Hz, J₅,₆ ≈ 4.5 Hz |
| -OCH₃ | ~3.95 | Singlet (s) | N/A |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals: five for the pyridine ring carbons and two for the methyl ester group (carbonyl and methoxy (B1213986) carbons). The carbon attached to the chlorine atom (C3) and the carbons of the ester group will show characteristic downfield shifts.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164.5 |
| C2 | ~149.0 |
| C6 | ~148.0 |
| C4 | ~139.0 |
| C3 | ~130.0 |
| C5 | ~126.5 |
| -OCH₃ | ~53.0 |
¹⁵N NMR: The chemical shift of the nitrogen atom in the pyridine ring is sensitive to the electronic effects of its substituents. For substituted pyridines, the ¹⁵N chemical shifts typically range from -140 to +10 ppm relative to nitromethane. acs.orgresearchgate.netnih.gov The presence of two electron-withdrawing groups (chloro and methyl ester) on the ring would deshield the nitrogen atom, and its chemical shift is predicted to be in the downfield region of the typical range for pyridine derivatives, estimated around -70 to -90 ppm. mdpi.comresearchgate.net
Two-dimensional NMR experiments are indispensable for confirming the proposed structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be expected to show a critical cross-peak connecting the H5 proton to both the H4 and H6 protons, confirming their adjacent relationship on the pyridine ring. The absence of other correlations for these aromatic protons confirms their placement. youtube.comsdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would show cross-peaks connecting H4 to C4, H5 to C5, and H6 to C6. A strong correlation between the methyl protons (~3.95 ppm) and the methoxy carbon (~53.0 ppm) would also be observed, confirming the methyl ester functionality. nih.govcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which helps piece together the molecular skeleton. Key expected correlations for confirming the structure of this compound include:
A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring.
Correlations from H4 to carbons C2, C3, and C5.
Correlations from H6 to carbons C2 and C5. These correlations unambiguously establish the positions of the substituents on the pyridine ring. youtube.comsdsu.educolumbia.edu
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.
The molecular formula of this compound is C₇H₆ClNO₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), can be determined with high precision.
Calculated Accurate Mass: [M+H]⁺ for C₇H₇³⁵ClNO₂⁺ is 172.0160.
The fragmentation pattern observed in the mass spectrum provides structural information. Upon electron impact ionization, the molecular ion (M⁺•) is formed, which then undergoes characteristic fragmentation.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Loss |
| 171 | [C₇H₆ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₆H₃ClNO]⁺• | Loss of •OCH₃ |
| 112 | [C₆H₃ClN]⁺• | Loss of •OCH₃ and CO |
| 111 | [C₅H₃ClN]⁺• | Loss of •COOCH₃ |
The primary fragmentation pathways for methyl esters often involve the loss of the methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion. libretexts.orgchemguide.co.uklibretexts.org A subsequent loss of carbon monoxide (CO, 28 Da) is also a common pathway. Another significant fragmentation would be the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). The presence of the chlorine atom would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com
A search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study of this compound has not been reported. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles are not available. Such a study would definitively confirm the planar structure of the pyridine ring and reveal the conformation of the methyl ester group relative to the ring, as well as detail any intermolecular interactions (such as π-stacking or halogen bonding) that govern the crystal packing in the solid state.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data
A comprehensive review of available scientific literature and databases reveals a significant gap in the specific experimental and theoretical data for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic characterization, structural elucidation, intermolecular interactions, and vibrational spectroscopy, no dedicated research articles or crystallographic data appear to be publicly available for this specific isomer.
The investigation sought to provide a detailed analysis structured around advanced spectroscopic techniques. However, the search for empirical data from crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no specific entry for this compound. Consequently, crucial information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains unknown. This absence of crystallographic data fundamentally limits any detailed discussion of its crystal packing and the nature of its intermolecular interactions in the solid state.
Similarly, searches for dedicated studies on the vibrational properties of this compound through Infrared (IR) and Raman spectroscopy did not return any specific experimental spectra or detailed theoretical vibrational analysis. While general principles of vibrational spectroscopy can be applied to predict the expected spectral features of the functional groups present—such as the carbonyl group of the ester, the C-Cl bond, and the pyridine ring vibrations—a scientifically rigorous article as requested cannot be constructed without specific data.
Information was found for related isomers, such as Methyl 4-chloropicolinate and Methyl 6-chloropicolinate, as well as for other halogenated pyridine derivatives. However, the positional difference of the chlorine atom on the pyridine ring significantly influences the molecule's electronic distribution, steric environment, and, consequently, its spectroscopic properties and crystal packing. Therefore, data from these related compounds cannot be reliably extrapolated to provide an accurate and scientifically sound analysis of this compound.
Given the strict adherence to the user's provided outline, which necessitates detailed research findings on specific analytical techniques, the absence of such specific data for this compound makes it impossible to generate the requested article. The scientific community has yet to publish in-depth structural and spectroscopic studies on this particular compound.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in understanding the relationship between a molecule's structure and its reactivity. By optimizing the molecular geometry, DFT can predict various electronic properties and reactivity descriptors. nanobioletters.comresearchgate.net
For pyridine (B92270) and quinolinone derivatives, which are structurally related to methyl 3-chloropicolinate, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to determine electronic and tautomeric structures. nih.govekb.eg These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. nih.gov
Global reactivity descriptors derived from these energies, such as chemical hardness (η), global softness (S), and the electrophilicity index (ω), quantify the molecule's resistance to charge transfer and its ability to accept electrons. ekb.egmdpi.com
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electron density distribution, identifying positive, negative, and neutral regions of a molecule. nih.gov This map is critical for predicting how the molecule will interact with other species, highlighting sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Table 1: Representative DFT-Calculated Reactivity Descriptors Note: Data is illustrative of typical DFT outputs for related heterocyclic compounds.
| Parameter | Description | Typical Implication |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Chemical reactivity and stability |
| Hardness (η) | Resistance to change in electron distribution | Higher value indicates more stability |
| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and reactivity |
| Electrophilicity Index (ω) | Propensity to accept electrons | Identifies electrophilic nature |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. mdpi.comresearchgate.net This method is crucial in drug discovery for screening large libraries of compounds and understanding potential mechanisms of action. jocpr.comnih.gov The process involves predicting the binding mode, affinity, and interaction forces, such as hydrogen bonds and van der Waals forces. mdpi.com
For compounds structurally similar to this compound, such as quinoline (B57606) and triazole derivatives, molecular docking studies have been performed to evaluate their binding affinity against various biological targets. nih.govnih.gov For example, docking studies on 8-chloroquinolone analogues were conducted to understand their interactions with bacterial protein receptors. researchgate.net The results of these studies are often expressed as a binding energy or docking score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.commdpi.com
Docking analyses reveal specific interactions, such as hydrogen bonds with key amino acid residues in the active site of a protein, which are critical for the stability of the ligand-receptor complex. mdpi.comscienceopen.com For instance, studies on nicotinic acid derivatives identified potential inhibition of tyrosyl-tRNA synthetase through specific binding interactions. mdpi.com
Table 2: Illustrative Molecular Docking Results for Related Heterocyclic Compounds Note: This table presents hypothetical data to demonstrate typical findings from molecular docking studies.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|---|
| Tyrosyl-tRNA Synthetase | 1YKI | Nicotinic Acid Derivative | -8.5 | Tyr34, Gly36 | Hydrogen Bond |
| Staphylococcus aureus receptor | N/A | 8-Chloroquinolone | -7.2 | Ser83, Asp87 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase I | 2NN7 | Pyrido[1,2-a]pyrimidine | -6.9 | His94, Thr199 | Hydrogen Bond, π-π Stacking |
| DNA (CT-DNA) | N/A | Palladium(II) Complex | -6.5 | Guanine Base | Intercalation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined activities. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jocpr.comnih.gov
A QSAR model takes the general form: Activity = f(molecular descriptors) + error. wikipedia.org The descriptors used can be categorized by their dimensionality (1D, 2D, 3D) and type, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. semanticscholar.orgnih.gov
For derivatives of pyrazine (B50134) and pyrimidine, which share structural similarities with picolinates, QSAR studies have been conducted to elucidate the features influencing their antiproliferative or receptor antagonist activities. semanticscholar.orgnih.govmdpi.com These studies identify key structural features that are either favorable or unfavorable for activity. For example, a QSAR analysis of CCR5 antagonists revealed that factors like molecular volume and the presence of specific functional groups significantly impact binding affinity. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molecular Volume / Surface Area | Size and shape of the molecule |
| Topological | Wiener Index | Molecular branching and connectivity |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that result from rotation about single bonds. uwlax.edu Identifying the most stable, low-energy conformations is crucial as the geometry of a molecule often dictates its biological activity and reactivity. Computational methods can systematically rotate bonds and calculate the potential energy of each resulting conformer to map the energy landscape and find the most stable structures. uwlax.edu For a molecule like this compound, key rotations would occur around the bonds connecting the ester group to the pyridine ring.
Molecular Dynamics (MD) simulations complement this static view by modeling the dynamic behavior of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). mdpi.comnih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site, providing a more rigorous assessment of its potential as an inhibitor. nih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to predict the most likely pathway a reaction will follow from reactants to products. nih.govresearchgate.net This involves identifying and characterizing all intermediates and, crucially, the transition states that connect them. rsc.org
A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are frequently used to locate transition state structures and compute their energies. mdpi.com For example, computational studies on cycloaddition reactions have used DFT to determine activation energies and explain why certain pathways are favored over others. mdpi.com Recent advancements have combined machine learning with reaction network approaches to automatically explore and predict complex reaction pathways. nih.govnih.gov This allows for the systematic exploration of potential side reactions and the identification of the most plausible reaction mechanisms.
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Anti-Mycobacterial Agents
The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for new therapeutic agents. The chloropicolinate moiety, present in Methyl 3-chloropicolinate, has been explored as a core structural component in the design of novel anti-TB drugs.
A promising strategy in anti-TB drug development is the targeting of essential bacterial enzymes that have no human counterpart. One such target is the MurB enzyme, which is critical for the biosynthesis of the bacterial cell wall. The inhibition of MurB disrupts this pathway, leading to bacterial death.
In one study, a series of novel compounds were designed by combining an isonicotinamide (B137802) moiety, known for its anti-TB properties, with a chloropicolinate amide moiety. This research led to the synthesis of 30 new chloropicolinate analogues. Several of these compounds demonstrated significant in vitro antimycobacterial activity against M. tuberculosis. Subsequent in silico molecular docking studies suggested that these compounds exhibit strong binding interactions with the MurB enzyme, correlating with their observed anti-TB activity. The chloropicolinate amide heterocyclic moiety was identified as playing a crucial role in this biological activity.
The development of new chemical scaffolds is essential to overcome the challenge of drug resistance in tuberculosis. Researchers have strategically designed new heterocyclic frameworks by mimicking and combining known active moieties.
In an effort to develop more effective anti-TB drugs, a new heterocyclic scaffold was created by integrating a chloropicolinate amide moiety with an isonicotinamide moiety. This design was based on the hypothesis that combining the known anti-TB activity of the isonicotinamide group with the bacterial growth-reducing properties of the chloropicolinate group could lead to enhanced therapeutic potential. The resulting novel compounds, including chloropicolinate amides and urea (B33335) derivatives, were synthesized and evaluated, with some showing promising activity against M. tuberculosis. This approach highlights the utility of the chloropicolinate structure as a foundational element for creating new classes of potential anti-TB agents.
Development of Anticancer Agents
The pyridine (B92270) ring, particularly when halogenated, is a common feature in many compounds investigated for anticancer activity. Research into chlorinated picolinate (B1231196) derivatives and structurally related compounds has explored their potential as antineoplastic agents through various mechanisms of action.
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Inhibitors of these enzymes can trap enzyme-DNA complexes, leading to DNA strand breaks and ultimately, cancer cell death.
While direct studies on this compound as a topoisomerase inhibitor are not prominent, research on structurally related compounds demonstrates the potential of this chemical class. In one study, hydroxylated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs were modified by introducing a chlorine atom at various positions. These newly prepared chlorinated compounds were then evaluated for their topoisomerase inhibitory activity and cytotoxicity against several cancer cell lines. This line of research indicates that chlorinated pyridine scaffolds are a subject of investigation for the development of novel topoisomerase inhibitors.
The inclusion and positioning of chlorine atoms on a molecule can significantly influence its biological activity. In anticancer drug design, chlorination is a common strategy to modulate a compound's potency, selectivity, and pharmacokinetic properties.
Studies on chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs revealed that the introduction of a chlorine group led to compounds with significant cytotoxic effects. These compounds showed potent anticancer activity, particularly against T47D breast cancer cells. This work allows for the exploration of the importance of chlorine substitution for cytotoxic properties and provides valuable insights for the further development of anticancer agents based on related scaffolds. The strategic placement of functional groups, including chlorine, plays a critical role in determining the anticancer and antimetastatic efficacy of a compound.
Role as Key Intermediates in Pharmaceutical Synthesis
Beyond its direct use in creating new therapeutic candidates, this compound serves as a crucial chemical intermediate, or building block, in the synthesis of more complex active pharmaceutical ingredients (APIs). Intermediates are the foundational compounds that undergo a series of chemical reactions to be transformed into the final drug product.
This compound is a versatile reagent used in the multi-step synthesis of various target molecules. For example, in a patent for novel hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) inhibitors, which are being investigated for the treatment of Duchenne Muscular Dystrophy, this compound is listed as a starting reactant. In the described synthesis, it is reacted with methyl thioglycolate to form a new, more complex intermediate, demonstrating its role as a foundational building block in a drug discovery pipeline. The availability of this compound from chemical suppliers facilitates its use in research and development for new pharmaceutical products.
Precursors for Sorafenib and Related Compounds
In the synthesis of the multi-kinase inhibitor drug Sorafenib, a critical structural component is the N-methylpicolinamide moiety connected to a phenoxy group at the 4-position of the pyridine ring. A thorough review of established synthetic routes for Sorafenib reveals that the key precursor is not this compound, but rather its isomer, Methyl 4-chloropicolinate . magtechjournal.comgoogle.comsincerechemical.com
The synthesis of Sorafenib requires a leaving group, such as chlorine, at the 4-position of the picolinate to facilitate the nucleophilic aromatic substitution reaction with 4-aminophenol. This reaction forms the essential ether linkage present in the final drug molecule. google.comresearchgate.net The process typically begins with picolinic acid, which is chlorinated to introduce a chlorine atom at the 4-position, followed by esterification to yield Methyl 4-chloropicolinate. google.com This intermediate is then converted to 4-chloro-N-methylpicolinamide before being coupled with the appropriate phenol (B47542) derivative. researchgate.net
Therefore, due to the specific connectivity required in the Sorafenib structure, this compound is not a suitable precursor for its synthesis.
Exploration in Other Therapeutic Areas (e.g., Anti-inflammatory)
While not a precursor for Sorafenib, the this compound scaffold has been explored in the development of novel agents for other therapeutic areas. Specifically, its derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. nih.gov
In one study, a series of novel compounds were synthesized starting from a derivative of this compound, namely methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate . This intermediate was used to create a library of 30 different carboxamides, urea, and thiourea (B124793) derivatives. These new molecules were then tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.gov
The research found that several of the synthesized compounds exhibited promising antimycobacterial activity. Five compounds in particular showed good minimum inhibitory concentration (MIC) values and low cytotoxicity against normal host cells (macrophages), indicating a potential therapeutic window. The antimycobacterial activity of these compounds was correlated with molecular docking studies, which suggested strong binding interactions with the MurB inhibitor, a key enzyme in the bacterial cell wall synthesis pathway. nih.gov
The table below summarizes the research findings for the most promising compounds from this study. nih.gov
| Compound ID | Derivative Type | MIC (μg/mL) | Cytotoxicity |
| 10 | Carboxamide | 6.25 | Low |
| 16 | Carboxamide | 6.25 | Non-toxic |
| 19 | Carboxamide | 6.25 | Non-toxic |
| 22 | Carboxamide | 6.25 | Low |
| 28 | Urea | 3.125 | Non-toxic |
These findings demonstrate that the this compound framework serves as a valuable scaffold for developing new chemical entities in therapeutic areas beyond oncology, such as infectious diseases. nih.gov
Behavior as Herbicidal Agents and Derivatives
The herbicidal efficacy of chloropicolinate compounds is rooted in their ability to function as synthetic auxins, disrupting normal plant growth processes in susceptible species.
Mechanisms of Action of Chloropicolinate Herbicides
Picolinic acid derivatives like this compound are classified as synthetic auxin herbicides. mdpi.com Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates cell elongation and growth. mdpi.compressbooks.pub
Key aspects of their mechanism include:
Hormonal Mimicry : These synthetic compounds resemble the structure of IAA and bind to auxin receptors in plant cells. mdpi.compressbooks.pub Specifically, picolinic acid herbicides have been shown to bind to the F-box protein AFB5, which is a component of the auxin receptor complex. nih.gov
Uncontrolled Growth : At the high concentrations applied during herbicidal use, these compounds cause a continuous and uncontrolled stimulation of auxin-regulated genes. unl.edu This leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), cupping of leaves, and general abnormal cell elongation and division. pressbooks.pub
Ethylene and Abscisic Acid (ABA) Overproduction : The hormonal imbalance induced by synthetic auxins leads to the overproduction of other plant hormones, primarily ethylene and abscisic acid (ABA). mdpi.com This is a key part of the herbicidal action, as excessive levels of ethylene and ABA trigger senescence (aging) and tissue death, ultimately killing the susceptible plant. mdpi.comresearchgate.net
This mode of action is particularly effective against dicot (broadleaf) weeds, while many monocot (grass) crops exhibit tolerance due to mechanisms like restricted translocation or enhanced metabolism of the herbicide. pressbooks.pubnih.gov
Impact on Weed Control and Crop Production
The development of picolinate-based herbicides has had a significant impact on modern agriculture by providing selective control of broadleaf weeds in essential grass crops. pressbooks.pub
Selective Weed Control : Picolinic acid herbicides are highly effective in managing a wide range of annual and perennial broadleaf weeds. epa.gov This selectivity allows for their use in cereal crops such as wheat, corn, and sorghum, as well as in pastures and rangelands, without causing significant harm to the desired grass species. nih.govresearchgate.net
Commercial Derivatives : The picolinate structural backbone has been used to develop highly potent commercial herbicides. Two notable examples are halauxifen-methyl (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active). researchgate.net These newer "6-aryl picolinate" compounds offer excellent weed control at low application rates. nih.gov
Crop Yield Enhancement : By effectively managing weed competition for resources such as water, nutrients, and light, these herbicides contribute to increased crop yields and productivity. The control of invasive and noxious weeds in rangeland and pastures also improves forage quality and availability for livestock. memberclicks.net
Environmental Fate and Degradation Studies of Related Chloropicolinates
Understanding the environmental fate of chloropicolinate herbicides is crucial for assessing their environmental impact. Studies on related compounds like aminopyralid and clopyralid provide valuable data on their persistence, mobility, and degradation pathways.
Hydrolysis in Various Environmental Conditions
Hydrolysis is a chemical process where a molecule is cleaved by reacting with water. For many picolinic acid herbicides, this process is slow under typical environmental pH ranges.
Research on the closely related compound aminopyralid shows that it is stable to hydrolysis in aqueous solutions at pH levels of 5, 7, and 9. blm.gov This indicates that direct chemical breakdown by water is not a significant degradation pathway for this class of herbicides in most natural soil and water environments. epa.govblm.gov Degradation is more likely to be driven by other factors such as microbial action or photolysis. epa.gov
Mobility in Soil and Water Systems
The mobility of a herbicide in the environment determines its potential to move from the application site into groundwater or surface water. This is largely governed by its water solubility and its tendency to adsorb to soil particles.
Picolinic acid herbicides like aminopyralid and clopyralid are characterized by high water solubility and weak sorption to soil particles. epa.govaffinisep.com This results in high mobility, creating a potential for leaching into groundwater and movement via surface runoff. epa.govresearchgate.net The degree of sorption is correlated with soil organic matter and clay content; soils with higher levels of these components will bind the herbicides more tightly, reducing their mobility. researchgate.net
The table below summarizes key environmental fate properties for aminopyralid, a representative picolinic acid herbicide.
| Property | Value | Implication |
| Soil Half-Life (Aerobic) | 31.5 to 533.2 days (average of 103.5 days used for risk assessment) epa.gov | Moderately persistent in soil environments. |
| Aqueous Photolysis Half-Life | 0.6 days epa.gov | Rapid degradation can occur in clear, shallow water exposed to sunlight. |
| Hydrolysis | Stable at pH 5, 7, 9 blm.gov | Not a significant degradation pathway. |
| Soil Sorption Coefficient (Koc) | 1.05 to 24.3 mL/g epa.gov | Very weak sorption, indicating high mobility potential. |
This data is based on studies of the related picolinic acid herbicide aminopyralid.
Microbial Degradation Pathways
The primary route of degradation for many picolinate herbicides in the soil is through the action of microorganisms. researchgate.net Various soil bacteria and fungi can utilize these compounds as a source of nutrients.
While specific pathways for this compound are not detailed, research on picolinic acid and its derivatives reveals a general degradation pattern:
Hydroxylation : The first and key step in the microbial degradation of pyridine-based compounds is typically the introduction of a hydroxyl (-OH) group onto the pyridine ring. mdpi.com For picolinic acid, this often results in the formation of 6-hydroxypicolinic acid. mdpi.com
Ring Cleavage : Following hydroxylation, dioxygenase or monooxygenase enzymes cleave the aromatic ring. mdpi.com This breaks down the stable heterocyclic structure into simpler aliphatic molecules.
Metabolism : These simpler molecules can then be readily used by microorganisms and enter central metabolic cycles, such as the tricarboxylic acid cycle, eventually being mineralized to carbon dioxide, water, and mineral salts. mdpi.com
Bacterial genera such as Arthrobacter, Alcaligenes, and Rhodococcus have been identified as capable of degrading picolinic acid. mdpi.com Fungi, such as Lipomyces kononenkoae, have also been shown to effectively degrade the related herbicide picloram. researchgate.net
Q & A
Basic Research Question: What are the standard synthetic routes for Methyl 3-chloropicolinate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or esterification of 3-chloropicolinic acid. Key steps include:
- Chlorination : Reacting picolinic acid derivatives with chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–5°C) to avoid over-chlorination .
- Esterification : Using methanol in the presence of acid catalysts (H₂SO₄) to form the methyl ester.
- Characterization : Employ ¹H/¹³C NMR to confirm ester formation (e.g., methyl proton signals at δ 3.9–4.1 ppm) and HPLC-MS to verify purity (>95%). IR spectroscopy can validate carbonyl (C=O) stretching at ~1700 cm⁻¹ .
Basic Research Question: What spectroscopic and chromatographic techniques are critical for purity assessment?
Methodological Answer:
- Spectroscopy :
- NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups in the ester moiety.
- FT-IR : Monitor C-Cl stretching (~750 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹).
- Chromatography :
Advanced Research Question: How can structure-activity relationship (SAR) studies optimize this compound derivatives for Mycobacterium tuberculosis inhibition?
Methodological Answer:
SAR optimization involves systematic substituent variation guided by molecular docking and MIC (Minimum Inhibitory Concentration) assays:
- Substituent Design : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyridine ring’s 4-position to enhance target binding (e.g., M. tuberculosis enoyl-ACP reductase) .
- Key Data : In a 2021 study, derivatives with -SO₃H substituents showed 4× lower MIC values (6.25 µg/mL) compared to the parent compound (25 µg/mL) .
- Validation : Use time-kill assays to confirm bactericidal vs. bacteriostatic effects and resistance frequency tests to assess mutation prevention indices .
Advanced Research Question: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from bioavailability or metabolic instability. Strategies include:
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability. Ideal logP for in vivo efficacy is 1.5–3.5 .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).
- Prodrug Design : Mask the ester group with enzymatically cleavable moieties (e.g., tert-butyl esters) to enhance plasma stability .
Advanced Research Question: What computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Use quantitative structure-property relationship models to estimate biodegradation half-lives (e.g., EPI Suite™).
- Density Functional Theory (DFT) : Calculate hydrolysis activation energies to predict persistence in aquatic systems.
- Ecotoxicity Screening : Daphnia magna acute toxicity assays (48h LC₅₀) correlate with computational predictions of lipophilicity and bioaccumulation .
Basic Research Question: How to design a robust literature review strategy for this compound?
Methodological Answer:
- Database Selection : Use SciFinder for chemical reactivity data and Web of Science for citation tracking.
- Search Terms : Combine "this compound" with "synthesis," "SAR," and "mycobacterial inhibition" using Boolean operators (AND/OR).
- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details. Exclude patents and non-English sources .
Advanced Research Question: What statistical frameworks analyze dose-response relationships in toxicity studies?
Methodological Answer:
- Probit Analysis : Fit sigmoidal curves to calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
- ANOVA with Tukey’s Post Hoc Test : Compare mean inhibitory concentrations across derivative groups.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural descriptors (e.g., Hammett σ) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
